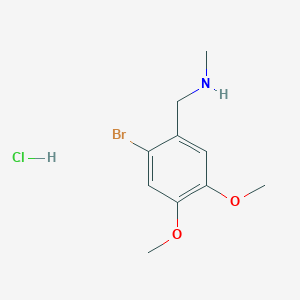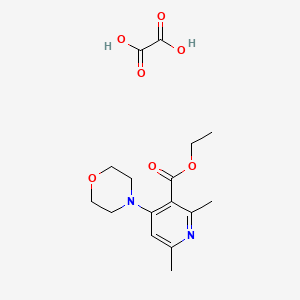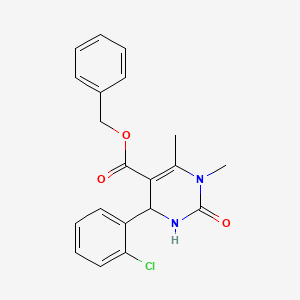
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride, also known as DOB, is a psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1960s by Alexander Shulgin, who was interested in exploring the effects of various psychoactive substances. DOB is known for its potent hallucinogenic properties and has been used in scientific research to study the mechanisms of action of psychedelics.
作用机制
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride acts as a partial agonist at the serotonin 2A receptor, which is a subtype of the serotonin receptor family. This receptor is found in high concentrations in the prefrontal cortex, which is involved in higher cognitive functions such as decision-making, planning, and working memory. Activation of the serotonin 2A receptor by (2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride is thought to lead to changes in neural activity and communication, which may underlie the hallucinogenic effects of the drug.
Biochemical and Physiological Effects
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride has been shown to increase heart rate, blood pressure, and body temperature in humans. It also causes dilation of the pupils and increases in salivation and perspiration. These physiological effects are thought to be mediated by the activation of the sympathetic nervous system, which is responsible for the body's "fight or flight" response.
实验室实验的优点和局限性
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride has several advantages for use in scientific research. It is a potent and selective agonist of the serotonin 2A receptor, which makes it a useful tool for studying the effects of psychedelics on this receptor subtype. It is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers.
However, there are also several limitations to the use of (2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride in lab experiments. One of the main limitations is its potency, which can make it difficult to control the dosage and avoid adverse effects. Additionally, (2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride has a long duration of action, which can make it challenging to study its effects over a short period of time.
未来方向
There are several future directions for research on (2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride and other psychedelics. One area of interest is the potential therapeutic applications of these drugs for the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder. Another area of interest is the development of new psychedelics that are more selective and have fewer adverse effects than existing drugs.
Overall, (2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride is a potent and selective psychedelic drug that has been used in scientific research to study the mechanisms of action of psychedelics. While it has several advantages for use in lab experiments, there are also limitations to its use that must be considered. Further research is needed to fully understand the potential therapeutic applications of (2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride and other psychedelics.
合成方法
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride is synthesized from 2,5-dimethoxybenzaldehyde and 2-amino-1-bromo-4-methylbenzene in the presence of a reducing agent and a catalyst. The resulting product is purified by recrystallization and converted to its hydrochloride salt form.
科学研究应用
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride has been used in scientific research to study the effects of psychedelics on the brain and behavior. It has been shown to activate the serotonin 2A receptor, which is thought to be responsible for the hallucinogenic effects of psychedelics. (2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride has also been used to study the effects of psychedelics on perception, cognition, and emotion.
属性
IUPAC Name |
1-(2-bromo-4,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2.ClH/c1-12-6-7-4-9(13-2)10(14-3)5-8(7)11;/h4-5,12H,6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZULIPTQCLZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1Br)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromo-4,5-dimethoxyphenyl)-N-methylmethanamine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-diethyl-2-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}ethanamine](/img/structure/B5126030.png)
![N-(4-ethylphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5126048.png)
![2-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5126055.png)
![1,1'-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5126056.png)
![2-(4-bromophenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5126077.png)



![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126110.png)


![N~3~-acetyl-N~1~-cyclopentyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-beta-alaninamide](/img/structure/B5126119.png)
![5-bromo-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5126125.png)